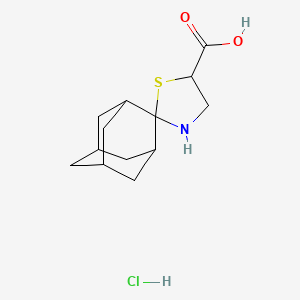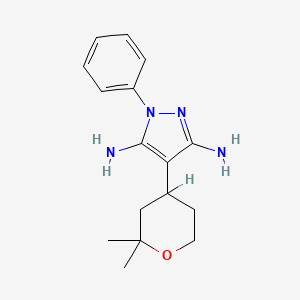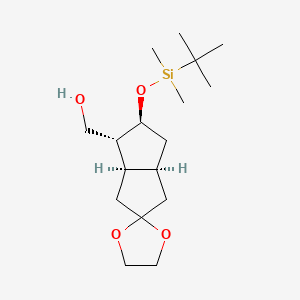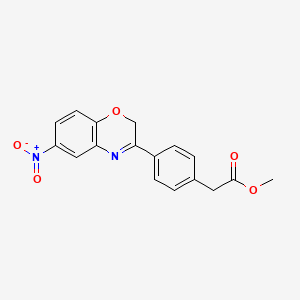
Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is a compound that combines the unique structural features of adamantane and thiazolidine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride typically involves the reaction of adamantane derivatives with thiazolidine-4-carboxylic acid. One common method is the reaction of adamantane-1-carboxylic acid with thiazolidine-4-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the spiro compound. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Functionalized adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to modulate protein-protein interactions.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including drug delivery systems and surface recognition studies
Wirkmechanismus
The mechanism of action of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins. The thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane derivatives: Known for their stability and use in antiviral drugs (e.g., amantadine).
Thiazolidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is unique due to its combination of the adamantane and thiazolidine moieties. This dual functionality provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
159553-33-0 |
|---|---|
Molekularformel |
C13H20ClNO2S |
Molekulargewicht |
289.82 g/mol |
IUPAC-Name |
spiro[1,3-thiazolidine-2,2'-adamantane]-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c15-12(16)11-6-14-13(17-11)9-2-7-1-8(4-9)5-10(13)3-7;/h7-11,14H,1-6H2,(H,15,16);1H |
InChI-Schlüssel |
BQPYLNMWJYXEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C34NCC(S4)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)









